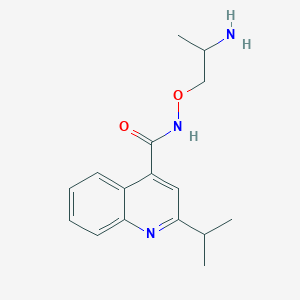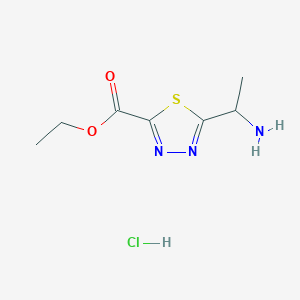![molecular formula C13H12ClN5 B7437595 N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B7437595.png)
N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine, commonly known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential use as a research chemical. CTMP belongs to the class of stimulants and has been found to have similar effects to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD).
作用机制
CTMP works by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in their levels. This results in increased focus, attention, and motivation. CTMP also activates the release of these neurotransmitters, which further enhances their effects.
Biochemical and Physiological Effects
CTMP has been found to have several biochemical and physiological effects such as increased heart rate, blood pressure, and body temperature. It also causes a decrease in appetite and an increase in wakefulness. Long-term use of CTMP has been found to cause changes in the brain's dopamine and norepinephrine systems, which may lead to addiction and other adverse effects.
实验室实验的优点和局限性
CTMP has several advantages for lab experiments such as its high potency and selectivity for dopamine and norepinephrine transporters. It also has a longer duration of action compared to other stimulants. However, its use is limited due to its potential for abuse and adverse effects on the brain's dopamine and norepinephrine systems.
未来方向
There are several future directions for research on CTMP such as investigating its potential as a therapeutic agent for N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine and other cognitive disorders. The development of analogs and derivatives of CTMP with improved pharmacokinetic and pharmacodynamic properties is also an area of interest. Further studies are needed to understand the long-term effects of CTMP on the brain and its potential for addiction and abuse.
Conclusion
In conclusion, CTMP is a novel psychoactive substance that has gained attention in recent years due to its potential use as a research chemical. It has been found to have similar effects to methylphenidate and has been used in various scientific research studies to investigate its potential as a therapeutic agent for N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine and other cognitive disorders. CTMP works by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to increased focus, attention, and motivation. However, its use is limited due to its potential for abuse and adverse effects on the brain's dopamine and norepinephrine systems. Further research is needed to understand the long-term effects of CTMP on the brain and its potential for addiction and abuse.
合成方法
CTMP can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzyl chloride with 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine in the presence of a base. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity of the final product can be determined using analytical techniques such as NMR and mass spectrometry.
科学研究应用
CTMP has been used in various scientific research studies to investigate its potential as a therapeutic agent for N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine and other cognitive disorders. It has been found to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a crucial role in attention and motivation. CTMP has also been found to improve working memory and cognitive flexibility in animal studies.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-9-6-12(19-13(18-9)16-8-17-19)15-7-10-2-4-11(14)5-3-10/h2-6,8,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYJLLWLALOCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B7437512.png)
![N-[[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methyl]-3-hydroxyoxetane-3-carboxamide](/img/structure/B7437524.png)
![methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate](/img/structure/B7437529.png)
![2-[3-Methoxy-3-(1-methylimidazol-2-yl)azetidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7437530.png)

![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(1-methoxypiperidin-4-yl)methanone](/img/structure/B7437545.png)
![(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B7437552.png)
![2-[1-[2-(dimethylsulfamoyl)acetyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B7437564.png)


![tert-butyl 4-[(5-methyl-1H-imidazol-2-yl)methylcarbamoyl]piperidine-1-carboxylate](/img/structure/B7437597.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-4-cyclobutyloxybenzamide](/img/structure/B7437600.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide](/img/structure/B7437608.png)
![N-(1,3,4,6,7,9-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-9a-ylmethyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7437617.png)